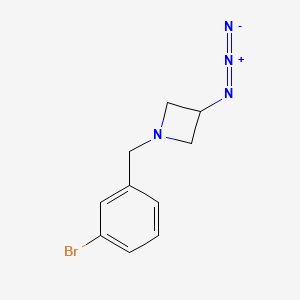

3-Azido-1-(3-bromobenzyl)azetidine

Description

Properties

IUPAC Name |

3-azido-1-[(3-bromophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVBTJHAGPFUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1-(3-bromobenzyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with an alkyl halide under basic conditions to form the azetidine ring.

Introduction of the Azido Group: The azido group can be introduced by reacting the azetidine intermediate with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Attachment of the Bromobenzyl Group: The bromobenzyl group can be attached to the azetidine ring through a nucleophilic substitution reaction. This involves the reaction of the azetidine intermediate with 3-bromobenzyl chloride in the presence of a base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetonitrile.

Industrial Production Methods

Industrial production of 3-Azido-1-(3-bromobenzyl)azetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1-(3-bromobenzyl)azetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The azido and bromobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for introducing the azido group.

3-Bromobenzyl Chloride: Used for attaching the bromobenzyl group.

Palladium on Carbon (Pd/C): Used as a catalyst for reduction reactions.

Dimethylformamide (DMF): Common solvent for azidation reactions.

Acetonitrile: Solvent for nucleophilic substitution reactions.

Major Products Formed

Azetidine Derivatives: Substitution reactions can yield various azetidine derivatives with different functional groups.

Amines: Reduction of the azido group results in the formation of amines.

Triazoles: Cycloaddition reactions with the azido group produce triazoles.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

3-Azido-1-(3-bromobenzyl)azetidine serves as a valuable building block in the synthesis of pharmaceutical compounds. The azido group allows it to participate in click chemistry, facilitating the formation of stable triazole linkages with alkyne-containing molecules. This property is particularly useful for bioconjugation and labeling studies, which are essential in drug development.

Biological Activity:

Research indicates that this compound exhibits significant biological activity by interacting with various biomolecules. The bromobenzyl group enhances its hydrophobic interactions with proteins, potentially influencing enzyme activities and other biochemical pathways. Studies have shown that compounds with similar structures can act as enzyme inhibitors or receptor ligands, making them promising candidates for therapeutic applications.

Biochemical Research

Mechanistic Studies:

The incorporation of 3-Azido-1-(3-bromobenzyl)azetidine into biochemical assays allows researchers to investigate its effects on cellular processes. For instance, it can be used to study the modulation of enzyme activities or the alteration of signaling pathways due to its ability to form covalent bonds through click chemistry .

Bioconjugation Techniques:

The azido group facilitates bioconjugation techniques, enabling the attachment of fluorescent labels or other functional groups to biomolecules for tracking and imaging purposes. This application is crucial in understanding complex biological systems and interactions at a molecular level .

Case Studies and Research Findings

Several studies have highlighted the potential of 3-Azido-1-(3-bromobenzyl)azetidine in various applications:

- Anticancer Research: A study demonstrated that azetidine derivatives exhibit cytotoxic properties against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .

- Enzyme Interaction Studies: Research has shown that 3-Azido-1-(3-bromobenzyl)azetidine can influence the activity of specific enzymes involved in metabolic pathways, providing insights into its mechanism of action as a potential therapeutic agent.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Azido-1-(3-bromobenzyl)azetidine is primarily determined by the reactivity of its functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The bromobenzyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in medicinal chemistry and chemical biology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 3-Azido-1-(3-bromobenzyl)azetidine and related compounds:

| Compound Name | Substituent(s) on Benzyl Group | Heterocyclic Core | Key Functional Groups | Molecular Weight | Notable Reactivity/Applications |

|---|---|---|---|---|---|

| 3-Azido-1-(3-bromobenzyl)azetidine | 3-Bromo | Azetidine | Azide, Bromine | ~284.11* | Cross-coupling, photochemical reactions |

| 3-Azido-1-(3,4-dichlorobenzyl)azetidine | 3,4-Dichloro | Azetidine | Azide, Chlorine | 257.12 | Antimicrobial potential (inferred) |

| 3-Azido-1-(4-bromobenzyl)pyrazole | 4-Bromo | Pyrazole | Azide, Bromine | Not provided | Click chemistry, heterocyclic synthesis |

| Penaresidin A | Natural product substituents | Azetidine | Hydroxy, alkyl chains | ~400–500† | Bioactivity (e.g., ATPase activation) |

*Calculated based on formula C₁₀H₁₀BrN₄; †Approximate based on natural product analogs .

Key Points of Differentiation

Substituent Effects on Reactivity Halogen Position and Type: The meta-bromine in 3-Azido-1-(3-bromobenzyl)azetidine contrasts with the para-bromine in 3-Azido-1-(4-bromobenzyl)pyrazole (). The meta-substitution may sterically hinder cross-coupling reactions compared to para-substituted analogs, though this can be mitigated using optimized catalytic systems . In contrast, the 3,4-dichloro derivative () may exhibit enhanced lipophilicity and altered electronic properties, influencing binding in biological systems. Azide Group Stability: Unlike vinyl azides (e.g., 3-azido-1-phenylpropenone in ), the azide in 3-Azido-1-(3-bromobenzyl)azetidine is less prone to UV-induced decomposition due to the absence of conjugated double bonds. This stability expands its utility in long-term storage or multi-step syntheses.

Heterocyclic Core Differences

- Azetidine vs. Pyrazole : The azetidine ring’s strain increases reactivity toward ring-opening or functionalization compared to pyrazole’s aromatic stability. For example, azetidines are more amenable to nucleophilic attack at the nitrogen, enabling aza-Michael additions (). Pyrazole derivatives, however, are better suited for π-π stacking in drug-receptor interactions .

Biological and Synthetic Relevance Natural Product Analogs: Penaresidin A () shares the azetidine core but features complex hydroxyl and alkyl side chains. While 3-Azido-1-(3-bromobenzyl)azetidine lacks these natural modifications, its synthetic accessibility and bromine/azide handles make it a practical precursor for mimicking natural product scaffolds. The azide in 3-Azido-1-(3-bromobenzyl)azetidine could similarly act as a prodrug moiety, though its efficacy would depend on phosphorylation efficiency and cellular uptake .

Photochemical Behavior

- Unlike UV-sensitive vinyl azides (), the azide in 3-Azido-1-(3-bromobenzyl)azetidine is less reactive under light, reducing risks of unintended decomposition during handling. This stability is advantageous for applications requiring controlled reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.